molecular formula C5H8N4O3 B12360755 6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione

6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione

Cat. No.: B12360755
M. Wt: 172.14 g/mol
InChI Key: QOLLHQLANZVHQO-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione, also known as 6-Amino-1-methyl-5-nitrosouracil, is a heterocyclic compound with the molecular formula C5H6N4O3. This compound is part of the pyrimidine family and is characterized by its nitroso group at the 5-position and an amino group at the 6-position. It has a molecular weight of 170.13 g/mol and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione typically involves the nitration of 1-methyluracil followed by the introduction of an amino group. One common method includes the reaction of 1-methyluracil with sodium nitrite in the presence of an acid to form the nitroso derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-Amino-1-methyl-5-nitro-1,3-diazinane-2,4-dione.

    Reduction: Formation of 6-Amino-1-methyl-1,3-diazinane-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione involves its interaction with biological targets such as enzymes and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-methyl-5-nitrosouracil: A closely related compound with similar structure and properties.

    6-Amino-1,3-dimethyl-5-nitrosouracil: Another derivative with an additional methyl group at the 3-position.

    6-Amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione: A compound with a propyl group instead of a methyl group.

Uniqueness

6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound with the molecular formula C5_5H6_6N4_4O3_3. This compound belongs to the family of nitrosoureas, which are known for their significant biological activities, particularly in medicinal chemistry as potential anticancer agents. The structural characteristics of this compound, including its diazinane ring and functional groups, facilitate various biological interactions that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure includes:

  • Diazinane Ring : A six-membered ring containing two nitrogen atoms.
  • Functional Groups : The presence of an amino group and a nitroso group contributes to its reactivity.

The biological activity of this compound primarily involves its interaction with DNA. It is known to form DNA cross-links, which can inhibit cellular proliferation and induce apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy. Additionally, the compound exhibits antimicrobial properties, though further research is necessary to fully elucidate these effects .

Anticancer Properties

Research indicates that derivatives of this compound have shown promising anticancer activity. The ability to form stable complexes with DNA allows these compounds to interfere with replication and transcription processes in cancer cells. Notably, studies have demonstrated that this compound can induce apoptosis through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported significant inhibition zones against bacteria such as Streptococcus mutans and Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

Compound NameStructure TypeUnique Characteristics
6-Amino-5-nitroso-1-propyl-1,3-diazinane-2,4-dionePropyl substitutionDifferent alkyl chain influences solubility and reactivity
6-Amino-1-ethyl-5-nitroso-1,3-dihydropyrimidine-2,4-dioneEthyl substitutionExhibits different biological activities compared to methyl derivative
6-Amino-5-bromo-1-methyluracil monohydrateBromine substitutionEnhanced reactivity due to halogen presence

This table illustrates how variations in substituents can alter the biological activity and therapeutic potential of related compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study published in MDPI demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The study utilized cell viability assays to measure the effectiveness of the compound in inducing apoptosis through DNA cross-linking mechanisms .
  • Antimicrobial Study : Research highlighted in Chemical Book reported the antimicrobial efficacy of 6-amino derivatives against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μg/mL .

Properties

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

6-amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h2-3H,6H2,1H3,(H,7,10,11)

InChI Key

QOLLHQLANZVHQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C(=O)NC1=O)N=O)N

Origin of Product

United States

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